molecular formula C14H10Cl2F2N2OS B4670222 N-(2,3-dichlorophenyl)-N'-[2-(difluoromethoxy)phenyl]thiourea

N-(2,3-dichlorophenyl)-N'-[2-(difluoromethoxy)phenyl]thiourea

Cat. No. B4670222
M. Wt: 363.2 g/mol
InChI Key: KMVUSJJVGGWZNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dichlorophenyl)-N'-[2-(difluoromethoxy)phenyl]thiourea, also known as DFP-10825, is a chemical compound that has been widely studied for its potential use in scientific research. DFP-10825 is a thiourea derivative that has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

N-(2,3-dichlorophenyl)-N'-[2-(difluoromethoxy)phenyl]thiourea inhibits the activity of PTP1B by binding to the catalytic site of the enzyme and preventing its dephosphorylation activity. This results in increased insulin signaling and glucose uptake in cells, which may have potential therapeutic implications for the treatment of type 2 diabetes.
Biochemical and Physiological Effects:
N-(2,3-dichlorophenyl)-N'-[2-(difluoromethoxy)phenyl]thiourea has been found to exhibit various biochemical and physiological effects, including increased insulin signaling and glucose uptake in cells, as well as improved glucose tolerance and insulin sensitivity in animal models. Additionally, N-(2,3-dichlorophenyl)-N'-[2-(difluoromethoxy)phenyl]thiourea has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for further investigation in these areas.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2,3-dichlorophenyl)-N'-[2-(difluoromethoxy)phenyl]thiourea in lab experiments is its specificity for PTP1B, which allows for targeted inhibition of this enzyme. Additionally, N-(2,3-dichlorophenyl)-N'-[2-(difluoromethoxy)phenyl]thiourea has been shown to have low toxicity and good stability, making it a safe and reliable compound for use in scientific research. However, one limitation of using N-(2,3-dichlorophenyl)-N'-[2-(difluoromethoxy)phenyl]thiourea is its relatively high cost, which may limit its widespread use in research.

Future Directions

There are several future directions for the investigation of N-(2,3-dichlorophenyl)-N'-[2-(difluoromethoxy)phenyl]thiourea. One potential area of research is the development of more potent and selective inhibitors of PTP1B, which may have even greater therapeutic implications for the treatment of type 2 diabetes. Additionally, further investigation is needed to fully understand the anti-inflammatory and anti-cancer properties of N-(2,3-dichlorophenyl)-N'-[2-(difluoromethoxy)phenyl]thiourea, and to determine its potential use in the treatment of these conditions. Finally, the development of more cost-effective synthesis methods for N-(2,3-dichlorophenyl)-N'-[2-(difluoromethoxy)phenyl]thiourea may make it more widely available for scientific research.

Scientific Research Applications

N-(2,3-dichlorophenyl)-N'-[2-(difluoromethoxy)phenyl]thiourea has been found to exhibit various scientific research applications. It has been shown to inhibit the activity of the protein tyrosine phosphatase PTP1B, which is involved in the regulation of insulin signaling and glucose homeostasis. This inhibition may have potential therapeutic implications for the treatment of type 2 diabetes.

properties

IUPAC Name

1-(2,3-dichlorophenyl)-3-[2-(difluoromethoxy)phenyl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2F2N2OS/c15-8-4-3-6-10(12(8)16)20-14(22)19-9-5-1-2-7-11(9)21-13(17)18/h1-7,13H,(H2,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMVUSJJVGGWZNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=S)NC2=C(C(=CC=C2)Cl)Cl)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-dichlorophenyl)-N'-[2-(difluoromethoxy)phenyl]thiourea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(2,3-dichlorophenyl)-N'-[2-(difluoromethoxy)phenyl]thiourea
Reactant of Route 3
Reactant of Route 3
N-(2,3-dichlorophenyl)-N'-[2-(difluoromethoxy)phenyl]thiourea
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-(2,3-dichlorophenyl)-N'-[2-(difluoromethoxy)phenyl]thiourea
Reactant of Route 5
Reactant of Route 5
N-(2,3-dichlorophenyl)-N'-[2-(difluoromethoxy)phenyl]thiourea
Reactant of Route 6
Reactant of Route 6
N-(2,3-dichlorophenyl)-N'-[2-(difluoromethoxy)phenyl]thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.